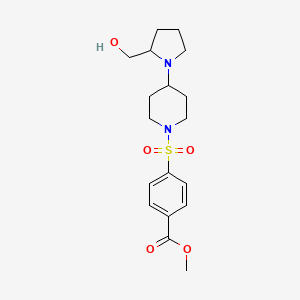![molecular formula C9H15NO2S B2422782 Ethyl 5-thia-2-azaspiro[3.4]octane-8-carboxylate CAS No. 2287273-72-5](/img/structure/B2422782.png)
Ethyl 5-thia-2-azaspiro[3.4]octane-8-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-thia-2-azaspiro[3.4]octane-8-carboxylate, also known as EZAOC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. EZAOC is a spirocyclic compound that contains a thiazolidine ring, an azetidine ring, and an ester group. This compound has shown promising results in scientific research, especially in the fields of medicinal chemistry and drug design.
Mechanism of Action
The mechanism of action of Ethyl 5-thia-2-azaspiro[3.4]octane-8-carboxylate is not fully understood, but it is believed to act by inhibiting the activity of enzymes involved in cell growth and proliferation. Ethyl 5-thia-2-azaspiro[3.4]octane-8-carboxylate has been shown to inhibit the activity of thymidylate synthase, an enzyme that is essential for DNA synthesis and cell division. This inhibition leads to the accumulation of DNA damage and ultimately causes cell death.
Biochemical and Physiological Effects:
Ethyl 5-thia-2-azaspiro[3.4]octane-8-carboxylate has been shown to have several biochemical and physiological effects. It has been found to induce apoptosis, a process of programmed cell death, in cancer cells. Ethyl 5-thia-2-azaspiro[3.4]octane-8-carboxylate has also been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest at the G2/M phase. Furthermore, Ethyl 5-thia-2-azaspiro[3.4]octane-8-carboxylate has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One of the main advantages of using Ethyl 5-thia-2-azaspiro[3.4]octane-8-carboxylate in lab experiments is its potent anticancer activity against various cancer cell lines. Ethyl 5-thia-2-azaspiro[3.4]octane-8-carboxylate has also been shown to have low toxicity and high selectivity towards cancer cells, making it a potential candidate for the development of new anticancer drugs. However, one of the limitations of using Ethyl 5-thia-2-azaspiro[3.4]octane-8-carboxylate in lab experiments is its complex synthesis process, which can be time-consuming and expensive.
Future Directions
There are several future directions for the research on Ethyl 5-thia-2-azaspiro[3.4]octane-8-carboxylate. One potential direction is the development of new anticancer drugs based on the structure of Ethyl 5-thia-2-azaspiro[3.4]octane-8-carboxylate. Another direction is the investigation of the mechanism of action of Ethyl 5-thia-2-azaspiro[3.4]octane-8-carboxylate and its potential targets in cancer cells. Furthermore, the potential applications of Ethyl 5-thia-2-azaspiro[3.4]octane-8-carboxylate in the development of new antibiotics and antifungal agents can also be explored.
Synthesis Methods
The synthesis of Ethyl 5-thia-2-azaspiro[3.4]octane-8-carboxylate is a complex process that involves several steps. The most common method for synthesizing Ethyl 5-thia-2-azaspiro[3.4]octane-8-carboxylate involves the reaction of 2-aminothiophenol with ethyl chloroacetate in the presence of a base such as potassium carbonate. The resulting product is then subjected to a cyclization reaction with 2-bromoethylamine hydrobromide to obtain Ethyl 5-thia-2-azaspiro[3.4]octane-8-carboxylate.
Scientific Research Applications
Ethyl 5-thia-2-azaspiro[3.4]octane-8-carboxylate has been extensively studied for its potential applications in medicinal chemistry and drug design. It has been found to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. Ethyl 5-thia-2-azaspiro[3.4]octane-8-carboxylate has also been shown to have antifungal and antibacterial properties, making it a potential candidate for the development of new antibiotics.
properties
IUPAC Name |
ethyl 5-thia-2-azaspiro[3.4]octane-8-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2S/c1-2-12-8(11)7-3-4-13-9(7)5-10-6-9/h7,10H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVBYQGPGBVGEBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCSC12CNC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3-oxo-3H-spiro[isobenzofuran-1,4'-piperidin]-1'-ylcarbonyl)benzonitrile](/img/structure/B2422700.png)
![2-(2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamido)benzamide](/img/structure/B2422701.png)

![N-(2-carbamoylbenzofuran-3-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2422706.png)
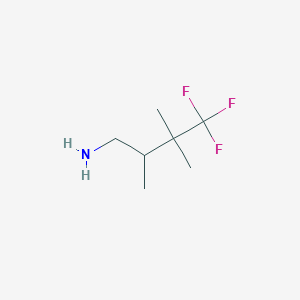
![N-cyclohexyl-4-(10-methylbis[1,2,4]triazolo[1,5-c:4',3'-a]quinazolin-3-yl)butanamide](/img/no-structure.png)
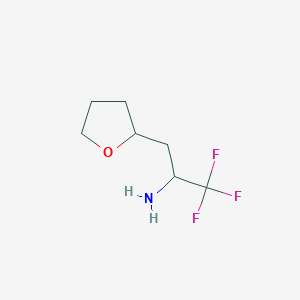

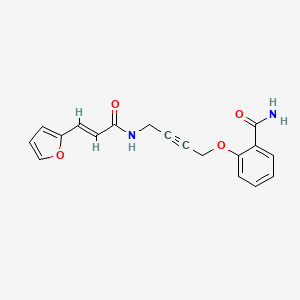
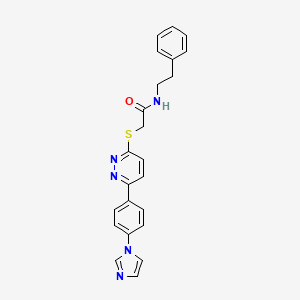
![(E)-N-[2-[(4-Cyanophenyl)methoxy]ethyl]-4-(dimethylamino)-N-methylbut-2-enamide](/img/structure/B2422716.png)
![6-benzyl-4-(2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2422717.png)
![2-{[6-(3-fluorobenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}-1-(3-methoxyphenyl)ethanone](/img/structure/B2422718.png)
